3-[(3-METHOXYPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID
Overview
Description
3-[(3-Methoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is an organic compound with the molecular formula C17H16N2O6 It is a derivative of propanoic acid, featuring both methoxybenzoyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-METHOXYPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID typically involves a multi-step process. One common method includes the following steps:
Acylation: The attachment of an acyl group to the aromatic ring, typically using acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride.
Amidation: The formation of an amide bond between the acylated aromatic compound and an amine, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: 3-[(3-Methoxybenzoyl)amino]-3-(3-aminophenyl)propanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-(3-Methoxybenzoyl)propanoic acid and 3-nitroaniline
Scientific Research Applications
3-[(3-Methoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-[(3-METHOXYPHENYL)FORMAMIDO]-3-(3-NITROPHENYL)PROPANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites on these targets, modulating their activity. For example, the nitro group may participate in redox reactions, while the amide bond can form hydrogen bonds with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Methoxybenzoyl)amino]propanoic acid
- 3-(3-Nitrophenyl)propanoic acid
- 3-(4-Methoxybenzoyl)propanoic acid
Uniqueness
3-[(3-Methoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is unique due to the presence of both methoxybenzoyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[(3-methoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c1-25-14-7-3-5-12(9-14)17(22)18-15(10-16(20)21)11-4-2-6-13(8-11)19(23)24/h2-9,15H,10H2,1H3,(H,18,22)(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOOBAXIEVZOIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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